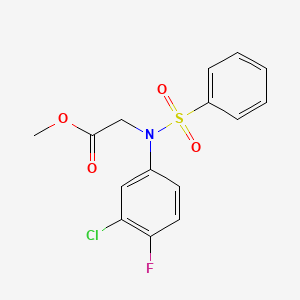

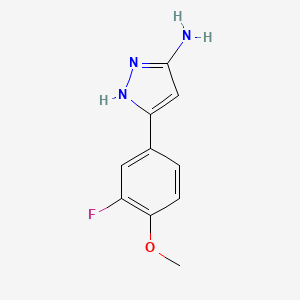

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail.

科学的研究の応用

Anti-acetylcholinesterase Activity

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates potential for anti-acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. These compounds, designed to optimize spacer length for better interaction with enzyme binding sites, demonstrate that certain structural modifications can enhance inhibitory activities, suggesting a pathway for developing more effective therapeutic agents (Vidaluc et al., 1995).

Orexin Receptor Antagonism

The characterization of selective orexin-1 receptor antagonists for treating stress-induced hyperarousal without inducing hypnotic effects showcases another application. This is particularly relevant in psychiatric disorders associated with stress or hyperarousal states, indicating a novel therapeutic strategy (Bonaventure et al., 2015).

Blockade of Orexin Receptors

Studies on the blockade of orexin-1 receptors attenuating the effects of orexin-2 receptor antagonism-induced sleep promotion in rats further emphasize the role of urea derivatives in modulating sleep-wake cycles. This suggests potential applications in sleep disorders and highlights the intricate balance between orexin receptor activity and sleep regulation (Dugovic et al., 2009).

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, offering insights into developing antagonists for conditions like inflammation and cancer, where adenosine signaling plays a critical role. This research underscores the importance of structural features in enhancing receptor affinity and selectivity (van Muijlwijk-Koezen et al., 2000).

Novel Syntheses and Biological Activities

Efforts in synthesizing novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities highlight the chemical versatility and potential biological activities of these compounds. Their applications range from anti-inflammatory to antimicrobial activities, presenting a wide spectrum of therapeutic possibilities (Keche & Kamble, 2014).

特性

IUPAC Name |

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-12-6-5-11(9-10(12)4-7-14(18)19)16-15(20)17-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWHGJGWZXFTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)

![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)

![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)

![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)